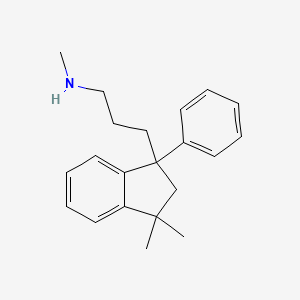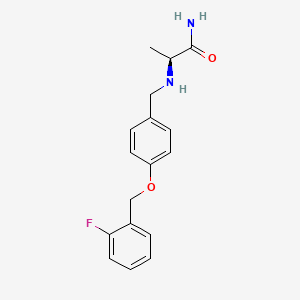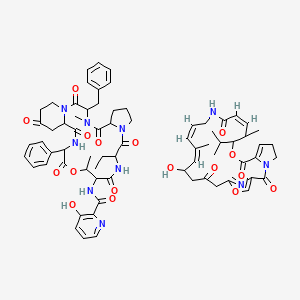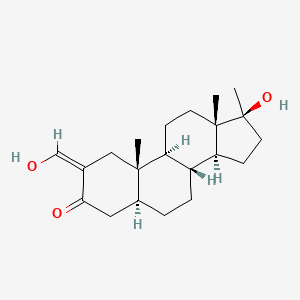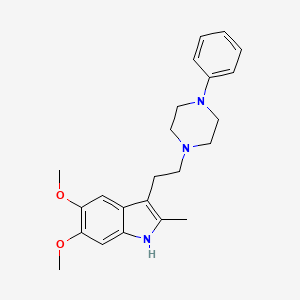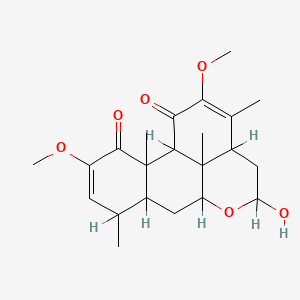
Nigakihemiacetal B
Übersicht
Beschreibung
Nigakihemiacetal B is a naturally occurring quassinoid, a class of degraded triterpenes, found in plants of the Simaroubaceae family. These compounds are known for their bitter taste and have been traditionally used in folk medicine for their therapeutic properties . This compound, along with quassin, is one of the primary bitter principles extracted from these plants .
Wissenschaftliche Forschungsanwendungen
Nigakihemiacetal B has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Nigakihemiacetal B, also known as Neoquassin or Neoquassine, is a quassinoid . Quassinoids are known for their promising biological activities, especially in the context of research regarding active anticancer and antimalarial principles . .
Mode of Action
The mode of action of quassinoids, the class of compounds to which this compound belongs, has been studied extensively. Several mechanisms of action have been proposed, including inhibition of phosphoribosyl pyrophosphate aminotransferase of the de novo purine synthesis pathway, inhibition of aerobic respiration, mitochondrial membrane depolarization, activation of caspase-3, and alteration of microtubules . .
Biochemical Pathways
Quassinoids are natural products formed by oxidative degradation of triterpene derivatives .
Pharmacokinetics
For instance, quassinoids have shown promising biological activities, especially in the context of research regarding active anticancer and antimalarial principles . Nevertheless, the excellent antimalarial activities highlighted in those studies should open the way to complementary studies of their pharmacokinetics and toxicity .
Result of Action
Quassinoids, in general, have attracted attention because of their promising biological activities, especially in the context of research regarding active anticancer and antimalarial principles .
Action Environment
It is known that the efficacy of quassinoids as combinatorial drugs coupled with the structure–activity analysis has reclaimed novel structural leads for new drug development .
Biochemische Analyse
Biochemical Properties
Nigakihemiacetal B plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, the compound’s impact on gene expression can result in changes in the production of specific proteins, thereby influencing cellular functions. These effects highlight the importance of this compound in regulating cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction often results in changes in enzyme activity, which can subsequently affect various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are key to understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of temporal effects in understanding the compound’s biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the overall metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments. These interactions can influence the localization and accumulation of this compound, thereby affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nigakihemiacetal B is typically extracted from natural sources rather than synthesized due to its complex structure. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The process begins with the grinding of plant material, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography to isolate neoquassin .
Industrial Production Methods: Industrial production of neoquassin involves large-scale extraction from plant sources. The process is optimized to maximize yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to ensure efficient extraction and isolation .
Analyse Chemischer Reaktionen
Types of Reactions: Nigakihemiacetal B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or to synthesize analogs for research purposes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen functionalities into the neoquassin molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific groups in the neoquassin structure.
Major Products Formed: The major products formed from these reactions include various neoquassin derivatives with altered biological activities. These derivatives are often used in medicinal chemistry to explore new therapeutic potentials .
Vergleich Mit ähnlichen Verbindungen
- Quassin
- Isoquassin
- 18-Hydroxyquassin
Nigakihemiacetal B’s unique properties make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
76-77-7 |
|---|---|
Molekularformel |
C22H30O6 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
(1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione |
InChI |
InChI=1S/C22H30O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15-16,19,23H,8-9H2,1-6H3/t10-,12+,13+,15-,16?,19+,21-,22+/m1/s1 |
InChI-Schlüssel |
BDQNCUODBJZKIY-NUPPOKJBSA-N |
SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC |
Isomerische SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(O3)O)C)OC)C)C)OC |
Kanonische SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC |
Aussehen |
Solid powder |
melting_point |
Mp 230.5-231 ° 230.5-231°C |
Key on ui other cas no. |
76-77-7 |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Neoquassine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


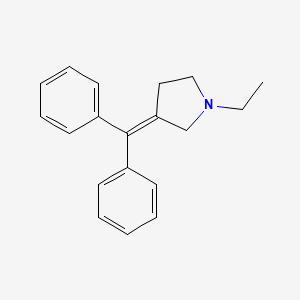

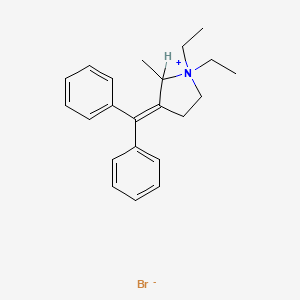
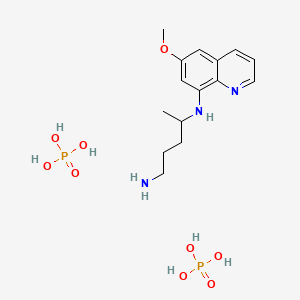
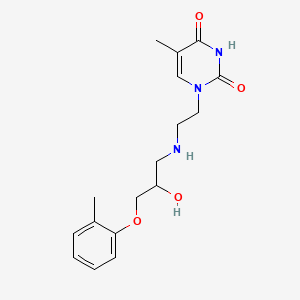

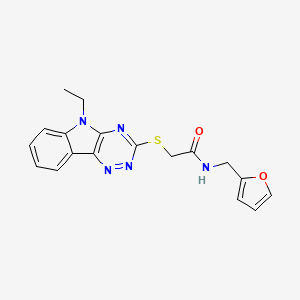
![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)
